molecular formula C45H73NO13 B150413 6-Hydroxyscytophycin B CAS No. 132368-18-4

6-Hydroxyscytophycin B

Cat. No. B150413
M. Wt: 836.1 g/mol
InChI Key: ZTRATTIWNXCURD-YRCXACEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyscytophycin B is a natural product that belongs to the scytophycin family. It is a complex molecule that has been found to exhibit several biological activities, including antitumor and antiviral properties. Due to its potential therapeutic applications, 6-Hydroxyscytophycin B has become an area of interest in scientific research.

Scientific Research Applications

DNA Cleavage Activity in Anticancer Research

6-Hydroxyscytophycin B has been explored in the context of cancer research, particularly regarding its DNA cleavage activity. This property is significant for the development of anticancer drugs, as seen in the engineered production of novel analogues like 6'-deoxy-BLM Z. These analogues exhibit potential for enhanced anticancer activity due to their efficient DNA cleavage abilities, making them promising candidates for further cancer treatment research (Huang et al., 2012).

Cytochrome P-450 Enzyme Studies

Research into cytochrome P-450 enzymes, which play a crucial role in various metabolic processes, has utilized 6-Hydroxyscytophycin B. Studies focus on understanding the hydroxylation of substrates like 6-deoxyerythronolide B, a crucial step in erythromycin biosynthesis. This research is pivotal for developing new antibiotics and understanding microbial resistance mechanisms (Shafiee & Hutchinson, 1988).

Metabolic Engineering in Medicinal Plants

6-Hydroxyscytophycin B also plays a role in the metabolic engineering of medicinal plants. For example, it's involved in the transformation processes leading to the production of scopolamine, a medically important compound found in plants like Atropa belladonna. This research aids in enhancing the production of valuable medicinal compounds through genetic engineering (Hashimoto, Yun, & Yamada, 1993).

Antibacterial Applications

Another area of application is in the study of antibacterial properties. Research on 6-Hydroxyscytophycin B derivatives has revealed their potential in creating new antibiotics with specific targets and reduced resistance issues. These studies contribute significantly to the ongoing search for effective treatments against resistant bacterial strains (Morimoto et al., 1990).

properties

CAS RN

132368-18-4

Product Name

6-Hydroxyscytophycin B

Molecular Formula

C45H73NO13

Molecular Weight

836.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16,17-dihydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H73NO13/c1-27-15-18-41(51)59-44(32(6)42(52)28(2)16-17-35(48)30(4)43(56-11)29(3)19-20-46(7)26-47)31(5)38(53-8)24-40(55-10)45(25-57-45)39(54-9)23-34-14-12-13-33(58-34)22-37(50)36(49)21-27/h12-13,15,18-21,26,28-34,36-40,42-44,49-50,52H,14,16-17,22-25H2,1-11H3/b18-15+,20-19+,27-21+/t28-,29+,30-,31-,32-,33-,34-,36-,37+,38+,39-,40-,42-,43+,44-,45-/m0/s1

InChI Key

ZTRATTIWNXCURD-YRCXACEXSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)O)OC)OC)OC

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

synonyms

6-hydroxyscytophycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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